molecular formula C23H29NO6 B4005254 1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate

1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate

Cat. No.: B4005254
M. Wt: 415.5 g/mol
InChI Key: FFEWMLNNMLQTMY-UHFFFAOYSA-N
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Description

1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.19948764 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Analysis

Research on compounds structurally related to "1-{3-[4-(benzyloxy)phenoxy]propyl}piperidine oxalate" often focuses on their crystalline structure and conformational behavior. For example, studies on propiverinium picrate and related compounds have detailed the crystalline environment, revealing significant conformational changes between the crystalline and optimized structures, which could inform drug design and materials science (Jasinski et al., 2009).

Catalytic and Chemical Properties

Compounds with benzyloxy and piperidine groups have been explored for their catalytic properties, especially in reactions such as the Suzuki–Miyaura coupling. These studies highlight their potential in synthetic chemistry and catalysis (Kilic et al., 2008).

Polymer Science Applications

The synthesis and characterization of novel copolymers incorporating oxy ring-substituted ethyl and propyl phenylpropenoates demonstrate the relevance of these compounds in materials science, particularly in the development of new polymer materials with specific thermal, optical, and mechanical properties (Kharas et al., 2013; Kharas et al., 2016).

Environmental and Oxidation Processes

The activation of peroxymonosulfate by benzoquinone, related to the oxidative capabilities of benzyloxy-substituted compounds, points to environmental applications, such as the degradation of pollutants through novel nonradical oxidation processes (Zhou et al., 2015).

Pharmaceutical Research

While direct applications in pharmaceutical research were not specifically found for "this compound," related studies on compounds with benzyloxy and piperidine groups often explore their bioactivity, such as antibacterial properties and their potential as drug candidates in treating various conditions. This suggests a broad interest in the structural motifs present in the compound of interest for drug development (Vinaya et al., 2009).

Properties

IUPAC Name

oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-3-8-19(9-4-1)18-24-21-12-10-20(11-13-21)23-17-7-16-22-14-5-2-6-15-22;3-1(4)2(5)6/h1,3-4,8-13H,2,5-7,14-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEWMLNNMLQTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.